molecular formula C18H12ClN3 B15182460 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- CAS No. 132458-95-8

3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl-

Cat. No.: B15182460
CAS No.: 132458-95-8
M. Wt: 305.8 g/mol
InChI Key: FBOSTXQUDDGRJH-UHFFFAOYSA-N
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Description

3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization is then achieved using various carboxylic acid derivatives, such as anhydrides, under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to improve yield and selectivity. Catalysts such as palladium on carbon, Raney nickel, and p-toluenesulfonic acid are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and therapeutic potential. Its ability to modulate GABA A receptors and influence various cellular pathways makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

132458-95-8

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-phenylimidazo[4,5-b]pyridine

InChI

InChI=1S/C18H12ClN3/c19-14-8-10-15(11-9-14)22-17(13-5-2-1-3-6-13)21-16-7-4-12-20-18(16)22/h1-12H

InChI Key

FBOSTXQUDDGRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

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